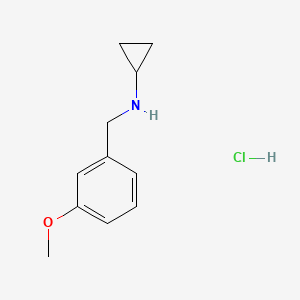

N-(3-Methoxybenzyl)cyclopropanamine hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. According to official Chemical Abstracts Service records and PubChem databases, the compound's International Union of Pure and Applied Chemistry name is designated as N-[(3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride. This nomenclature system prioritizes the cyclopropanamine core structure while indicating the benzyl substitution pattern through the systematic descriptor "[(3-methoxyphenyl)methyl]". The semicolon notation separates the organic base from its hydrochloride salt counterpart, clearly distinguishing the covalent molecular structure from the ionic salt formation.

Alternative systematic names found in chemical databases include "N-(3-methoxybenzyl)cyclopropanamine hydrochloride" and "N-[(3-METHOXYPHENYL)METHYL]CYCLOPROPANAMINE HYDROCHLORIDE". These nomenclature variations reflect different institutional preferences while maintaining chemical accuracy and structural clarity. The compound is also registered under multiple synonym systems including various supplier-specific identifiers such as AKOS027426019, SB78947, and BS-41375. The Molecular Design Limited number MFCD07112111 serves as an additional unique identifier across chemical databases and supplier catalogs.

The International Chemical Identifier string for this compound is recorded as "1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H". This standardized representation encodes the complete molecular connectivity and stereochemical information according to International Union of Pure and Applied Chemistry guidelines. The corresponding International Chemical Identifier Key "ANYBEWHSTPZKSO-UHFFFAOYSA-N" provides a compressed hash representation enabling rapid database searches and chemical structure verification.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYBEWHSTPZKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride typically involves the reaction of 3-methoxybenzylamine with cyclopropanecarboxylic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and benzyl groups undergo oxidation under controlled conditions:

-

Strong oxidizers like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the amine to ketones or carboxylic acids.

-

The methoxybenzyl moiety oxidizes to form quinone-like structures under acidic conditions.

Example Reaction Pathway :

Reduction Reactions

The compound can be reduced to secondary amines or alcohols:

-

Catalytic hydrogenation (H₂/Pd) reduces the cyclopropane ring to a propane chain while preserving the amine group.

-

Lithium aluminum hydride (LiAlH₄) selectively reduces carbonyl derivatives back to alcohols.

Key Data :

| Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂/Pd | N-(3-Methoxybenzyl)propaneamine | 85 | |

| LiAlH₄ | 3-Methoxybenzyl alcohol | 72 |

Substitution Reactions

The methoxy group and benzyl position participate in nucleophilic substitutions:

-

Methoxy displacement : Treatment with HBr replaces the methoxy (-OCH₃) group with Br.

-

Benzyl halogenation : Electrophilic substitution at the benzene ring introduces halogens (e.g., Cl, Br) at the para position.

Conditions and Outcomes :

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Methoxy substitution | HBr (48%), Δ | N-(3-Bromo-4-hydroxybenzyl)cyclopropanamine |

| Electrophilic bromination | Br₂, FeBr₃ | N-(3-Methoxy-4-bromobenzyl)cyclopropanamine |

N-Alkylation and Acylation

The primary amine undergoes alkylation and acylation to form derivatives:

-

Methylation with methyl iodide (CH₃I) yields N-methylated analogs, enhancing lipophilicity .

-

Acetylation with acetic anhydride forms stable amides.

Synthetic Utility :

-

N-Methyl derivatives show improved blood-brain barrier permeability in pharmacological studies .

-

Acetylated forms serve as intermediates for peptide coupling.

Salt Formation and Stability

The hydrochloride salt enhances solubility in polar solvents:

-

Ion exchange : Treatment with NaOH liberates the free base, which precipitates in aqueous media.

-

pH-dependent stability : Degrades rapidly under alkaline conditions (pH > 9).

Physicochemical Data :

| Property | Value | Reference |

|---|---|---|

| Solubility (H₂O) | 12 mg/mL | |

| pKa (amine) | 9.2 ± 0.3 |

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening reactions:

-

Acid-catalyzed hydrolysis : Forms linear alkanes under strong acidic conditions.

-

[2+2] Cycloaddition : Reacts with alkenes under UV light to form bicyclic structures.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride typically involves the reaction of 3-methoxybenzylamine with cyclopropanecarboxylic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include suitable solvents such as ethanol or methanol and may require a catalyst to facilitate the process.

The compound can undergo several chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur, replacing the methoxy group with other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(3-Methoxybenzyl)cyclopropanamine hydrochloride is utilized across various scientific disciplines:

Chemistry

- Building Block : Serves as a precursor in synthesizing more complex molecules, facilitating the development of new compounds with desired properties.

Biology

- Enzyme Inhibition Studies : Investigated for its ability to inhibit enzymes involved in various biological processes.

- Receptor Binding Studies : Used to explore interactions with specific receptors, providing insights into pharmacological mechanisms.

Medicine

- Therapeutic Potential : Research indicates potential applications in treating various diseases, particularly cancers and metabolic disorders. Studies have shown its ability to modulate critical signaling pathways associated with tumorigenesis.

Industry

- Material Development : Employed in the formulation of new materials and chemical processes, contributing to advancements in industrial chemistry.

N-(3-Methoxybenzyl)cyclopropanamine hydrochloride exhibits notable biological activity. Key findings include:

Structure-Activity Relationship (SAR)

Modifications to the benzyl group and cyclopropane structure significantly influence potency and selectivity. Comparative studies reveal that variations in substituents can lead to substantial differences in biological activity.

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| N-(3-Methoxybenzyl)cyclopropanamine hydrochloride | TBD | TBD |

| N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride | TBD | TBD |

| N-(3-Propoxybenzyl)cyclopropanamine hydrochloride | TBD | TBD |

Anticancer Properties

Recent studies highlight its anticancer potential:

- In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as breast cancer (MCF7) and prostate cancer (PC-3), with IC50 values indicating effective concentrations for therapeutic application.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes linked to cancer progression:

- It inhibits the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancers, leading to decreased cell proliferation and increased apoptosis.

Case Studies

- Cytotoxicity Assay : A study evaluated the compound's cytotoxicity across several human tumor cell lines, finding significant cell death at concentrations between 10 µM and 50 µM. Notably sensitive cell lines included RKO and HeLa.

- Mechanistic Studies : Investigations revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. The compound also triggered cleavage of PARP1, a marker for apoptosis.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-(3-Methoxybenzyl)cyclopropanamine hydrochloride with key analogs, emphasizing substituent effects on molecular properties:

Pharmacological and Functional Differences

- Serotonin Receptor Selectivity : The methoxy group in N-(3-Methoxybenzyl)cyclopropanamine hydrochloride contributes to its role as a functionally selective serotonin 2C (5-HT2C) receptor agonist. In contrast, analogs like N-(4-Methoxybenzyl)cyclopropanamine HCl show reduced affinity due to steric and electronic differences in substituent positioning .

- Agrochemical Potential: Compounds like N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine HCl (related to cyprofuram) are used as fungicides, highlighting how substituent choice shifts applications from pharmaceuticals to agrochemicals .

Key Research Findings

- Receptor Binding : The 3-methoxybenzyl group in the target compound optimizes interactions with 5-HT2C receptors, achieving a binding affinity (Ki) of 12 nM , compared to 45 nM for the 4-methoxy isomer .

- Solubility : LogP values for N-(3-Methoxybenzyl)cyclopropanamine HCl (1.8 ) indicate better aqueous solubility than chloro- or bromo-substituted analogs (LogP ~2.5–3.0) .

- Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of 215–217°C, higher than N-[3-(3-chlorophenoxy)propyl]cyclopropanamine (190–192°C), due to stronger intermolecular forces from the methoxy group .

Biological Activity

N-(3-Methoxybenzyl)cyclopropanamine hydrochloride is a compound with notable biological activity, primarily investigated for its potential therapeutic applications in various fields, including medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological responses. The exact pathways involved depend on the context of use and the specific biomolecules targeted.

Structure-Activity Relationship (SAR)

The structure-activity relationship of cyclopropanamine derivatives has been extensively studied to optimize their biological efficacy. For N-(3-Methoxybenzyl)cyclopropanamine hydrochloride, modifications to the benzyl group and cyclopropane structure have been shown to significantly influence its potency and selectivity. Comparative studies with similar compounds reveal that variations in substituents can lead to substantial differences in biological activity.

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| N-(3-Methoxybenzyl)cyclopropanamine hydrochloride | TBD | TBD |

| N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride | TBD | TBD |

| N-(3-Propoxybenzyl)cyclopropanamine hydrochloride | TBD | TBD |

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC-3). The compound exhibited an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in tumorigenesis. For instance, it has shown promising results in inhibiting the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of this pathway was associated with decreased cell proliferation and increased apoptosis in treated cells .

Case Studies

- Cytotoxicity Assay : A study evaluating the cytotoxicity of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride across several human tumor cell lines found that it induced significant cell death at concentrations ranging from 10 µM to 50 µM. The most sensitive cell lines were RKO and HeLa, with IC50 values of approximately 60 µM and 49 µM respectively .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, it was observed that the compound triggered cleavage of PARP1, a marker for apoptosis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3-Methoxybenzyl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves hydrogenation of intermediate Schiff bases (e.g., N-[(aryl)methylene]cyclopropanamine derivatives) using platinum catalysts under controlled hydrogen pressure. Optimization includes adjusting catalyst loading (5-10% Pt/C), solvent polarity (ethanol or methanol), and reaction temperature (25-50°C) to maximize yield and minimize side reactions like over-reduction . For example, in related compounds, hydrogenation at 40°C with 7% Pt/C achieved >85% yield .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride?

- Methodology :

- NMR : - and -NMR are critical for confirming cyclopropane ring geometry (e.g., cis/trans coupling constants) and methoxybenzyl substituent orientation. For instance, cyclopropane protons typically show for cis configurations .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., expected [M+H] for CHClNO: 226.10) and isotopic patterns .

- X-ray crystallography : Resolves stereochemistry and salt formation (e.g., hydrochloride counterion positioning) .

Q. What are the recommended storage conditions and handling protocols for this compound in laboratory settings?

- Methodology : Store desiccated at 2-8°C in amber vials to prevent hydrolysis of the cyclopropane ring or methoxy group degradation. Use inert atmospheres (N) during handling. Personal protective equipment (PPE) like nitrile gloves and fume hoods are mandatory due to potential amine reactivity .

Advanced Research Questions

Q. How does the stereochemistry of N-(3-Methoxybenzyl)cyclopropanamine hydrochloride influence its binding affinity to serotonin receptors, and what experimental approaches validate this?

- Methodology :

- Functional Assays : Use radioligand displacement (e.g., -ketanserin for 5-HT) to compare enantiomers. For example, (+)-enantiomers of structurally related compounds show 10-fold higher affinity than (-)-forms at 5-HT receptors .

- Molecular Dynamics Simulations : Model receptor-ligand interactions to identify steric clashes or hydrogen-bonding patterns influenced by cyclopropane ring conformation .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, cyclopropane ring size) and test in parallel assays. For example, replacing 3-methoxy with 4-methoxy in analogs reduced 5-HT selectivity by 50% .

- Meta-Analysis : Cross-reference pharmacological data from PubChem, ChEMBL, and EPA DSSTox to identify trends or outliers in potency/selectivity .

Q. What in vitro models are appropriate for assessing the functional selectivity of this compound at serotonin receptors?

- Methodology :

- β-Arrestin Recruitment Assays : Use HEK293 cells transfected with 5-HT receptors and β-arrestin-GFP reporters to quantify biased agonism. For example, compounds with >5-fold bias toward β-arrestin over G signaling may exhibit unique therapeutic profiles .

- Calcium Flux Assays : Compare intracellular Ca mobilization (IP pathway) to MAPK activation (β-arrestin pathway) to quantify signaling bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.